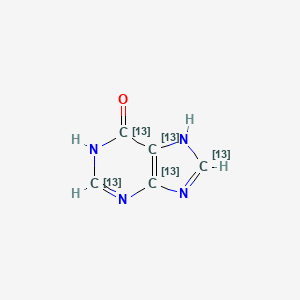

Hypoxanthine-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O |

|---|---|

Molecular Weight |

141.08 g/mol |

IUPAC Name |

1,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

FDGQSTZJBFJUBT-CVMUNTFWSA-N |

Isomeric SMILES |

[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13CH]=N2 |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Hypoxanthine-13C5 and Its Application in Elucidating Purine Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hypoxanthine-13C5, a stable isotope-labeled metabolite, and its critical role as a tracer in the study of purine metabolism. We will explore the core metabolic pathways involving hypoxanthine, detail the application of its isotopic analog in research, present quantitative data from a key study, and provide illustrative diagrams and experimental workflows.

The Central Role of Hypoxanthine in Purine Metabolism

Purine metabolism comprises a series of pathways to synthesize and break down purines, which are essential components of nucleic acids, energy carriers like ATP and GTP, and coenzymes.[1][2] Hypoxanthine is a naturally occurring purine derivative that sits at a crucial crossroads in these pathways.[3][4] It is an intermediate that can either be recycled via the salvage pathway or degraded through the catabolic pathway.

-

De Novo and Catabolic Origins : The synthesis of purine nucleotides begins with simpler molecules and leads to the formation of inosine 5'-monophosphate (IMP), which serves as a precursor to other purine nucleotides like AMP and GMP.[5][6] The catabolism of these nucleotides, specifically AMP, generates inosine, which is then converted to hypoxanthine by the enzyme purine nucleoside phosphorylase (PNP).[4][5]

-

The Salvage vs. Catabolic Fate : Once formed, hypoxanthine has two primary fates:

-

Salvage Pathway : Hypoxanthine can be converted back into the nucleotide IMP. This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and utilizes 5-phospho-α-ribosyl-1-pyrophosphate (PRPP).[3][6] This pathway is an energy-efficient way to regenerate purine nucleotides.

-

Catabolic Pathway : Hypoxanthine can be irreversibly oxidized to xanthine, and subsequently to uric acid, by the enzyme xanthine oxidoreductase (XOR), which exists in two forms: xanthine dehydrogenase and xanthine oxidase.[5][7] In humans, uric acid is the final product of purine degradation and is excreted.[4][7]

-

The balance between these two pathways is critical for cellular homeostasis. Dysregulation of hypoxanthine metabolism has been implicated in various pathologies, including hyperuricemia, gout, and pulmonary hypertension.[7][8]

This compound: A Stable Isotope Tracer

This compound is a stable isotope-labeled form of hypoxanthine where the five carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13 (¹³C).[9][10] This labeling does not significantly alter the chemical properties of the molecule, allowing it to be processed by enzymes in the same manner as its unlabeled counterpart.

Its primary application in research is as a metabolic tracer for use in quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR).[11][12]

-

Metabolic Flux Analysis : By introducing this compound into a biological system (e.g., cell culture or in vivo models), researchers can track the "fate" of the labeled carbon atoms. As the ¹³C₅-hypoxanthine is metabolized, the +5 Dalton mass shift is transferred to downstream products.[13] For example, its conversion to uric acid results in ¹³C₅-urate. This allows for the precise measurement of the rate, or flux, through specific metabolic pathways.

-

Internal Standard : In quantitative metabolomics, this compound can be used as an internal standard.[10] A known amount is added to a biological sample, and its signal in the mass spectrometer is used to normalize the signal of the endogenous, unlabeled hypoxanthine, correcting for variations in sample preparation and instrument response.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | ¹³C₅H₄N₄O | [9] |

| Molecular Weight | ~141.08 g/mol | [9] |

| Appearance | Solid | [10] |

| Labeled CAS No. | 2086337-18-8 | [12] |

| Unlabeled CAS No. | 68-94-0 | [9] |

Case Study: Tracing Hepatic Urate Synthesis

A study investigating the mechanisms of hepatic urate synthesis utilized ¹³C₅-hypoxanthine to trace purine metabolism in primary mouse hepatocytes and human Huh7 cells under conditions mimicking a high-fat diet.[13]

Experimental Workflow

The general workflow for a tracer experiment using ¹³C₅-hypoxanthine involves several key steps, from cell culture to data analysis. This process allows researchers to quantify the metabolic shift between the salvage and catabolic pathways under different experimental conditions.

Experimental Protocol Synopsis

The following protocol is a synopsis of the methodology used for stable isotope tracing in the cited study.[13]

-

Cell Culture : Primary mouse hepatocytes were isolated and cultured. In parallel experiments, human Huh7 liver cells were used.

-

Treatment : To simulate the metabolic effects of a high-fat diet, cells were treated with oleate. Control groups were treated with a BSA vehicle.

-

Inhibition of Urate Oxidation : To allow for the accumulation and measurement of urate, cells were treated with potassium oxonate, an inhibitor of the enzyme uricase (which is functional in mice but not humans).

-

Isotope Labeling : The cell culture medium was replaced with a medium containing a known concentration of ¹³C₅-hypoxanthine.

-

Incubation and Sampling : Cells were incubated for a defined period (e.g., 4 hours). After incubation, the cell culture medium was collected for analysis.

-

Metabolite Detection : The collected media were analyzed using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the levels of ¹³C₅-hypoxanthine and its downstream labeled product, ¹³C₅-urate.

Quantitative Data Summary

The study demonstrated that treatment with oleate significantly increased the conversion of ¹³C₅-hypoxanthine to ¹³C₅-urate, indicating an upregulation of the catabolic pathway.[13] The results from the analysis of the cell media are summarized below.

Table 1: Relative Abundance of Labeled Metabolites in Huh7 Cell Media

| Metabolite | Control (BSA Treatment) | Oleate Treatment | Outcome |

| ¹³C₅-Hypoxanthine | Higher | Lower | Increased consumption of hypoxanthine in oleate-treated cells. |

| ¹³C₅-Urate | Lower | Higher | Increased excretion of urate, indicating higher flux through XDH/XO. |

Data are presented directionally based on the findings in the source publication.[13]

These results provided direct evidence that fatty acid exposure promotes the catabolic degradation of hypoxanthine to uric acid, a key finding for understanding the link between metabolic syndrome and hyperuricemia.[13]

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals investigating purine metabolism. As a stable isotope tracer, it enables the precise quantification of metabolic flux through the competing salvage and catabolic pathways. By allowing for the direct tracking of hypoxanthine's metabolic fate, it provides unambiguous insights into how genetic, pharmacological, or environmental factors impact cellular nucleotide homeostasis. The application of this compound in metabolic studies, as demonstrated in the case study, is crucial for unraveling the mechanisms of diseases associated with aberrant purine metabolism and for identifying novel therapeutic targets.

References

- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for Hypoxanthine (HMDB0000157) [hmdb.ca]

- 5. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxanthine (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hypoxanthine-13C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-13C5 is a stable isotope-labeled derivative of hypoxanthine, a naturally occurring purine base. As a critical intermediate in the purine metabolic pathway, hypoxanthine and its labeled analogues are indispensable tools in biomedical research, particularly in the fields of metabolomics, flux analysis, and drug development. The incorporation of five carbon-13 atoms into the purine ring structure of this compound provides a distinct mass shift, enabling its use as an internal standard for accurate quantification of endogenous hypoxanthine and as a tracer to elucidate the dynamics of purine metabolism in various biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key metabolic pathways.

Physical and Chemical Properties

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | Purin-6-ol-13C5; Sarcine-13C5 | [1][2] |

| Molecular Formula | ¹³C₅H₄N₄O | [3][4] |

| Molecular Weight | 141.07 g/mol | [3][4][5] |

| CAS Number | 2086337-18-8 | [4] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature away from light and moisture. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [2][3][6] |

Table 2: Physicochemical Properties of Hypoxanthine (Unlabeled)

| Property | Value | Reference |

| Melting Point | >300 °C (decomposes) | [7] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility in Water | 400 g/L (20 °C) | [8] |

| pKa | 2.3 (at 20°C) | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound. While specific spectra for the 13C5-labeled compound are not widely published, the following provides data for unlabeled hypoxanthine, which serves as a fundamental reference. The key distinction in the mass spectrum will be the mass shift corresponding to the five 13C atoms. In NMR spectra, the 13C labeling will result in splitting patterns and altered chemical shifts for the carbon atoms and their attached protons.

1H-NMR Spectroscopy of Hypoxanthine (Unlabeled)

-

Solvent: D₂O

-

Frequency: 600 MHz

-

Chemical Shifts (ppm): 8.20, 8.17[9]

-

Solvent: DMSO-d6

-

Frequency: 400 MHz[10]

13C-NMR Spectroscopy of Hypoxanthine (Unlabeled)

-

Solvent: DMSO-d6

-

Frequency: 22.53 MHz

-

Chemical Shifts (ppm): 156.13, 140.86, 153.92, 145.39, 119.95[1][11]

Mass Spectrometry of Hypoxanthine (Unlabeled)

Experimental Protocols

This compound is primarily utilized in two key research applications: as an internal standard for quantitative analysis by mass spectrometry and as a tracer for metabolic flux analysis.

Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of hypoxanthine in biological samples.

Objective: To accurately quantify the concentration of endogenous hypoxanthine in a biological matrix (e.g., plasma, urine, cell lysate) using a stable isotope dilution method with LC-MS/MS.

Materials:

-

This compound

-

Unlabeled Hypoxanthine (for calibration standards)

-

Biological matrix (e.g., plasma, urine)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of formic acid and water.

-

Prepare a stock solution of unlabeled hypoxanthine (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the unlabeled hypoxanthine stock solution with the biological matrix to prepare a series of calibration standards at different concentrations.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of each sample, calibration standard, and QC, add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample).

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Set up an appropriate LC method for the separation of hypoxanthine. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled hypoxanthine and this compound.

-

Unlabeled Hypoxanthine: e.g., m/z 137 -> 119

-

This compound: e.g., m/z 142 -> 124

-

-

Inject the prepared samples, calibration standards, and QCs onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled hypoxanthine) and the internal standard (this compound).

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Flux Analysis using this compound

This protocol provides a general workflow for tracing the metabolic fate of hypoxanthine in cell culture using this compound.[15][16]

Objective: To determine the relative or absolute rates (fluxes) of metabolic pathways involving hypoxanthine by measuring the incorporation of 13C into downstream metabolites.[17][18][19]

Materials:

-

This compound

-

Cell culture medium

-

Cultured cells of interest

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired density.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled hypoxanthine. The labeling time will depend on the specific metabolic pathway and cell type.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution to the cells.

-

Harvest the cells (e.g., by scraping or centrifugation).

-

Extract the intracellular metabolites by adding a cold extraction solvent.

-

Centrifuge the cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS or GC-MS system.

-

Monitor the mass isotopologue distributions of downstream metabolites of hypoxanthine (e.g., xanthine, uric acid, inosine monophosphate).

-

-

Data Analysis and Flux Calculation:

-

Determine the fractional labeling of each metabolite.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model of the purine pathway.

-

Calculate the relative or absolute fluxes through the different metabolic reactions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound.

Caption: Metabolic pathway of this compound catabolism.

Caption: Workflow for quantification using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, make it an invaluable resource for the accurate quantification of biological processes and the elucidation of complex metabolic networks. The protocols and information provided in this guide are intended to facilitate the effective application of this compound in a variety of research settings, ultimately contributing to advancements in our understanding of purine metabolism and its role in health and disease.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]

- 4. 2086337-18-8|this compound|BLD Pharm [bldpharm.com]

- 5. HYPOXANTHINE | Eurisotop [eurisotop.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Purine CAS#: 120-73-0 [m.chemicalbook.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157) [hmdb.ca]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157) [hmdb.ca]

- 11. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

- 13. The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce from two patients with congenital xanthine oxidase deficiency (xanthinuria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 18. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 19. researchgate.net [researchgate.net]

Hypoxanthine-13C5 as a Tracer for In Vivo Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Hypoxanthine-13C5 as a stable isotope tracer for in vivo metabolic studies. It covers the core principles, experimental methodologies, data interpretation, and potential applications in preclinical and clinical research.

Introduction to Hypoxanthine Metabolism and Isotope Tracing

Hypoxanthine is a naturally occurring purine derivative that plays a central role in nucleotide metabolism. It is a key intermediate in the purine salvage pathway, which recycles purine bases to synthesize nucleotides, and the purine degradation pathway, which leads to the production of uric acid.[1] Due to its central position, tracing the metabolic fate of hypoxanthine can provide valuable insights into the activity of these pathways, which are often dysregulated in diseases such as cancer, metabolic syndrome, and ischemia.[2][3]

Stable isotope tracing using molecules like this compound, where all five carbon atoms are replaced with the heavy isotope 13C, allows researchers to track the journey of hypoxanthine and its metabolites through various biochemical reactions in a living organism. By employing mass spectrometry, the incorporation of 13C into downstream metabolites can be quantified, providing a dynamic view of metabolic fluxes.[4]

The Purine Metabolic Pathway

The metabolic fate of this compound is primarily determined by two key pathways: the purine salvage pathway and the purine degradation pathway. Understanding these pathways is crucial for designing and interpreting tracer studies.

-

Purine Salvage Pathway: In this pathway, hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA, RNA, and ATP synthesis.[1]

-

Purine Degradation Pathway: Alternatively, hypoxanthine can be oxidized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase. This pathway is a major source of reactive oxygen species (ROS).

The following diagram illustrates the central role of hypoxanthine in purine metabolism.

Experimental Design and Protocols

A typical in vivo metabolic tracing study with this compound involves several key steps, from tracer administration to data analysis. The following is a generalized protocol that can be adapted for specific research questions and animal models.

Animal Models and Preparation

Commonly used animal models for in vivo metabolic studies include mice and rats. The choice of model will depend on the specific disease being studied and the experimental endpoints.[5] Prior to tracer administration, animals may require a period of acclimatization and, depending on the study design, may be fasted to reduce variability from dietary sources of purines.

Tracer Administration

This compound can be administered via several routes, with intravenous (IV) infusion or intraperitoneal (IP) injection being the most common for achieving rapid and systemic distribution.[5] The dosage and infusion rate should be carefully optimized to achieve sufficient enrichment in the target tissues without causing physiological perturbations.

Table 1: Example Protocol for Intravenous Infusion of this compound in Mice

| Step | Procedure | Details |

| 1 | Tracer Preparation | Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline) to a final concentration of 10-20 mg/mL. Ensure complete dissolution and filter-sterilize the solution. |

| 2 | Animal Preparation | Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Place the animal on a heating pad to maintain body temperature. |

| 3 | Catheter Placement | Place a catheter into the tail vein for infusion. |

| 4 | Tracer Infusion | Administer a bolus of this compound (e.g., 10 mg/kg) followed by a continuous infusion (e.g., 0.2 mg/kg/min) for a defined period (e.g., 60-120 minutes). |

| 5 | Blood Sampling | Collect small blood samples at regular intervals (e.g., 0, 30, 60, 120 minutes) to monitor plasma enrichment of this compound and its metabolites. |

Tissue Collection and Metabolite Extraction

At the end of the infusion period, tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.[6] This is a critical step to prevent post-mortem changes in metabolite levels.

Table 2: Protocol for Tissue Collection and Metabolite Extraction

| Step | Procedure | Details |

| 1 | Tissue Harvest | Rapidly dissect the target tissues (e.g., liver, tumor, brain, muscle) and immediately freeze them in liquid nitrogen. |

| 2 | Tissue Homogenization | Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer. |

| 3 | Protein Precipitation | Centrifuge the homogenate at high speed to pellet proteins and cellular debris. |

| 4 | Supernatant Collection | Carefully collect the supernatant containing the metabolites. |

| 5 | Drying and Reconstitution | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. |

LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the analytical platform of choice for quantifying the enrichment of 13C in metabolites. A high-resolution mass spectrometer is essential for distinguishing between different isotopologues (molecules that differ only in their isotopic composition).

Data Analysis and Interpretation

The raw LC-MS data is processed to identify and quantify the different isotopologues of hypoxanthine and its downstream metabolites. The fractional enrichment of each metabolite is calculated, which represents the proportion of that metabolite pool that has been labeled with 13C. This data can then be used to calculate metabolic flux rates through the purine pathways.[7]

The following diagram outlines the general experimental workflow for an in vivo this compound tracing study.

Quantitative Data Presentation

The primary output of a this compound tracer study is quantitative data on the enrichment of 13C in various metabolites across different tissues. While comprehensive in vivo datasets for this compound are still emerging, the following table provides an illustrative example of how such data can be presented. This representative data is based on findings from a study in mice, which showed significant labeling of purine metabolites in various tissues after injection of 13C5-hypoxanthine.[4]

Table 3: Illustrative Tissue Enrichment of 13C-Labeled Purine Metabolites in Mice after this compound Administration

| Metabolite | Tissue | Fractional Enrichment (%) (Mean ± SD) |

| This compound | Liver | 5.2 ± 1.1 |

| White Adipose Tissue | 45.8 ± 8.3 | |

| Ileum | 30.1 ± 5.7 | |

| Kidney | 25.6 ± 4.9 | |

| IMP-13C5 | Liver | 2.1 ± 0.5 |

| Tumor | 3.5 ± 0.8 | |

| AMP-13C5 | Liver | 1.8 ± 0.4 |

| Tumor | 2.9 ± 0.6 | |

| GMP-13C5 | Liver | 1.5 ± 0.3 |

| Tumor | 2.2 ± 0.5 | |

| Xanthine-13C5 | Liver | 15.7 ± 3.2 |

| Plasma | 12.3 ± 2.5 | |

| Uric Acid-13C5 | Liver | 10.4 ± 2.1 |

| Plasma | 8.9 ± 1.8 |

Note: This data is illustrative and intended to demonstrate the type of quantitative information that can be obtained. Actual values will vary depending on the experimental conditions.

Hypoxanthine and Cellular Signaling

Beyond its role in metabolic pathways, hypoxanthine can also influence cellular signaling cascades. While the direct link between this compound as a tracer and signaling events in vivo is an area of active research, studies have shown that hypoxanthine can activate pathways such as PI3K/AKT, which is a key regulator of cell growth and survival.[8] Further investigation is needed to determine if the act of tracing with labeled hypoxanthine can be used to probe the activity of these signaling pathways in vivo.

The diagram below illustrates the potential influence of hypoxanthine on the PI3K/AKT signaling pathway.

Applications in Research and Drug Development

The use of this compound as an in vivo tracer has significant potential in several areas of biomedical research and drug development:

-

Oncology: Cancer cells often exhibit altered purine metabolism to support rapid proliferation. Tracing hypoxanthine can help to identify metabolic vulnerabilities that can be targeted with novel therapies.[2]

-

Metabolic Diseases: In conditions like gout and metabolic syndrome, the purine degradation pathway is often dysregulated. This compound can be used to assess the efficacy of drugs that target this pathway.

-

Ischemia-Reperfusion Injury: During ischemia, ATP is catabolized, leading to an accumulation of hypoxanthine. Upon reperfusion, the rapid oxidation of hypoxanthine can generate a burst of ROS, causing tissue damage. Tracing studies can help to understand and mitigate this process.

-

Neurobiology: The brain has a high demand for purines, and alterations in their metabolism have been implicated in neurodegenerative diseases. In vivo tracing can shed light on these metabolic changes.

Conclusion

This compound is a valuable tool for the in vivo investigation of purine metabolism. By providing a dynamic view of metabolic fluxes, it offers insights that cannot be obtained from static metabolomic measurements alone. While the application of this specific tracer is still an emerging field, the methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute informative in vivo metabolic studies. As analytical technologies continue to advance, the use of this compound and other stable isotope tracers is poised to significantly enhance our understanding of metabolic regulation in health and disease.

References

- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. PlumX [plu.mx]

- 4. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse tissue harvest-induced hypoxia rapidly alters the in vivo metabolome, between-genotype metabolite level differences, and 13C-tracing enrichments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxanthine activates PI3K/AKT pathway and lipid metabolism, hallmarks in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Carbon-13 Labeling in Metabolic Research: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with carbon-13 (¹³C) has become an indispensable tool in modern metabolic research, providing unprecedented insights into the intricate network of biochemical reactions that sustain life. This technical guide delves into the core principles, experimental methodologies, and profound significance of ¹³C labeling, with a particular focus on its application in ¹³C Metabolic Flux Analysis (¹³C-MFA). By tracing the journey of ¹³C atoms through metabolic pathways, researchers can quantitatively measure the rates of intracellular reactions, identify metabolic bottlenecks, and elucidate the metabolic rewiring that occurs in various physiological and pathological states. This guide provides a comprehensive overview for scientists in academia and the pharmaceutical industry, offering detailed experimental protocols, data interpretation strategies, and a look into the future of this powerful technology in advancing our understanding of health and disease and accelerating drug discovery and development.

Introduction: The Power of Tracing Carbon's Path

Metabolism, the sum of all chemical reactions in a cell, is a dynamic and highly regulated process. Understanding the flow of molecules, or flux, through these pathways is crucial for unraveling the complexities of cellular function in both normal and disease states. While traditional metabolomics provides a snapshot of metabolite concentrations, it does not capture the dynamic nature of metabolic networks.[1] Carbon-13, a stable, non-radioactive isotope of carbon, serves as a powerful tracer to elucidate these dynamics.[2][3] By replacing the naturally abundant ¹²C with ¹³C in a substrate (e.g., glucose or glutamine), researchers can track the incorporation and transformation of the labeled carbon atoms into downstream metabolites.[2][3] This technique, known as stable isotope tracing, allows for the precise mapping of metabolic pathways and the quantification of their activities.[1][4]

The use of ¹³C-labeled compounds is particularly valuable in drug development. By administering a ¹³C-labeled drug, researchers can track its metabolism, breakdown, and excretion, providing critical insights into its pharmacokinetic and pharmacodynamic properties.[5] This information is vital for optimizing drug efficacy and minimizing potential toxicity.

Core Principles of Carbon-13 Labeling

The foundation of ¹³C labeling lies in the ability to distinguish between the light (¹²C) and heavy (¹³C) isotopes of carbon. This distinction is primarily achieved through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Stable Isotopes and their Natural Abundance

Carbon naturally exists as two stable isotopes: ¹²C and ¹³C. The vast majority is ¹²C, with ¹³C having a natural abundance of approximately 1.1%.[2][6] This low natural abundance is advantageous, as the introduction of a ¹³C-enriched substrate leads to a significant and measurable increase in the ¹³C content of downstream metabolites. Other elements relevant to metabolomics also have stable isotopes with varying natural abundances, as detailed in the table below.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.9 |

| ¹³C | 1.1 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 | |

| Sulfur | ³²S | 94.93 |

| ³³S | 0.76 | |

| ³⁴S | 4.29 | |

| ³⁶S | 0.02 | |

| Table 1: Natural abundance of stable isotopes for elements commonly found in metabolites.[2][6][7] |

2.2. Analytical Platforms: Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[8] In the context of ¹³C labeling, MS can distinguish between isotopologues (molecules that differ only in their isotopic composition) of a metabolite. The incorporation of each ¹³C atom increases the mass of the molecule by approximately 1.00335 Da.[2] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common MS-based platforms used in metabolic research.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of molecules. Unlike MS, NMR can provide positional information about the ¹³C label within a molecule without the need for fragmentation.[10][11] This is particularly useful for resolving fluxes through pathways with complex carbon rearrangements. However, NMR is generally less sensitive than MS.[12][13]

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (nanomolar to femtomolar) | Low (micromolar) |

| Resolution | High | Lower |

| Positional Information | Requires fragmentation (tandem MS) | Direct |

| Quantification | Relative or with standards | Highly quantitative |

| Sample Preparation | Often requires derivatization (GC-MS) | Minimal |

| Throughput | High | Lower |

| Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy for ¹³C-based metabolomics.[12][13][14][15] |

¹³C Metabolic Flux Analysis (¹³C-MFA)

The primary application of ¹³C labeling in metabolic research is ¹³C-Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA is a powerful technique that uses the isotopic labeling patterns in metabolites to quantify the rates of reactions in a metabolic network.[1][16] The general workflow of a ¹³C-MFA experiment is depicted below.

Figure 1: General workflow of a ¹³C Metabolic Flux Analysis experiment.

3.1. Experimental Design: The Critical Role of Tracer Selection

The choice of the ¹³C-labeled substrate is a critical step in designing a ¹³C-MFA experiment, as it directly influences the precision of the resulting flux estimates.[4][17][18] Different tracers provide different information about specific pathways. For example, [1,2-¹³C₂]glucose is particularly effective for analyzing the pentose phosphate pathway (PPP), while uniformly labeled glutamine ([U-¹³C₅]glutamine) is ideal for studying the tricarboxylic acid (TCA) cycle.[4][17][18] The table below summarizes the performance of various ¹³C-labeled glucose and glutamine tracers for analyzing different metabolic pathways.

| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |

| Glucose Tracers | ||||

| [1,2-¹³C₂]glucose | 1.00 | 1.00 | 0.58 | 1.00 |

| [2-¹³C]glucose | 0.92 | 0.85 | 0.45 | 0.88 |

| [3-¹³C]glucose | 0.85 | 0.78 | 0.51 | 0.81 |

| [1-¹³C]glucose | 0.65 | 0.55 | 0.35 | 0.60 |

| [U-¹³C₆]glucose | 0.75 | 0.68 | 0.95 | 0.78 |

| Glutamine Tracers | ||||

| [U-¹³C₅]glutamine | 0.12 | 0.10 | 1.00 | 0.25 |

| [1,2-¹³C₂]glutamine | 0.08 | 0.06 | 0.85 | 0.18 |

| [1-¹³C]glutamine | 0.05 | 0.04 | 0.65 | 0.12 |

| Table 3: Relative precision scores of different ¹³C tracers for metabolic flux analysis in mammalian cells. Scores are normalized to the best-performing tracer for each pathway.[4][17][18] |

Detailed Experimental Protocols

The success of a ¹³C labeling experiment hinges on meticulous execution of the experimental protocol. This section provides a generalized yet detailed methodology for key steps in a typical ¹³C-MFA experiment with adherent mammalian cells.

4.1. Cell Culture and ¹³C Labeling

-

Cell Seeding: Seed approximately 200,000 or more cells per well in 6-well plates and incubate overnight. Prepare additional wells for cell counting.[19]

-

Media Preparation: One hour before introducing the tracer, replace the standard culture medium with a medium lacking the unlabeled metabolite of interest (e.g., glucose-free medium for ¹³C-glucose labeling). This medium should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled metabolites present in standard FBS.[19][20]

-

Tracer Introduction: Remove the wash medium and add the pre-warmed ¹³C-labeling medium containing the desired concentration of the ¹³C-labeled substrate (e.g., 2 g/L [U-¹³C₆]glucose).

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This can range from minutes for glycolysis to hours or days for pathways with slower turnover rates, such as lipid biosynthesis.[19]

4.2. Sample Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to preserve the in vivo metabolic state of the cells at the time of sampling.[21][22]

-

Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80:20 methanol:water) to the cells.[20]

-

Metabolic Arrest: Place the culture dishes at -80°C for at least 15 minutes to ensure complete metabolic arrest.[20]

-

Cell Lysis and Collection: Thaw the cells on ice and scrape them into the quenching solution. Transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.[19]

Figure 2: Detailed workflow for ¹³C labeling and metabolite extraction from adherent mammalian cells.

4.3. Analytical Instrumentation Parameters

GC-MS: For GC-MS analysis, dried metabolite extracts are typically derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

| Parameter | Typical Setting |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Start at 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-650 m/z |

| Table 4: Representative GC-MS parameters for the analysis of ¹³C-labeled metabolites. |

LC-MS/MS: LC-MS/MS offers the advantage of analyzing a wider range of metabolites without derivatization.

| Parameter | Typical Setting |

| Chromatography | Reversed-phase or HILIC |

| Mobile Phase | Gradient of water and acetonitrile with formic acid or ammonium acetate |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Selected Reaction Monitoring (SRM) or full scan |

| Table 5: Representative LC-MS/MS parameters for the analysis of ¹³C-labeled metabolites.[23] |

NMR Spectroscopy: For ¹³C NMR, samples are reconstituted in a deuterated solvent (e.g., D₂O).

| Parameter | Typical Setting |

| Spectrometer Frequency | 500 MHz or higher |

| Pulse Program | ¹³C observe with ¹H decoupling |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or more, depending on sample concentration |

| Table 6: Representative ¹³C NMR parameters for metabolomics analysis.[24][25] |

Application: Tracing Glucose Metabolism through Glycolysis and the Pentose Phosphate Pathway

A common application of ¹³C labeling is to delineate the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to glucose metabolism.[9][26][27][28] By using [1,2-¹³C₂]glucose as a tracer, the fate of the labeled carbons can be tracked through these interconnected pathways.

In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. If glucose is labeled at positions 1 and 2, this will result in pyruvate labeled at positions 1 and 2.

The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position, releasing it as CO₂. This means that the ¹³C label at the C1 position is lost. The resulting five-carbon sugar can then re-enter glycolysis. This differential fate of the C1 carbon allows for the quantification of the relative flux through the PPP versus glycolysis.[9][26]

Figure 3: Tracing of [1,2-¹³C₂]glucose through glycolysis and the pentose phosphate pathway.

Future Perspectives and Conclusion

Carbon-13 labeling has revolutionized our ability to study cellular metabolism. The continuous advancements in MS and NMR technologies, coupled with more sophisticated computational modeling tools, are further enhancing the power and precision of ¹³C-MFA.[3][29][30][31][32] In the future, we can expect to see wider adoption of dynamic labeling approaches, which provide even more detailed information about metabolic fluxes.[33] Furthermore, the integration of ¹³C-MFA with other 'omics' technologies, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of cellular regulation.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Abundance and Fractionation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]

- 15. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Precise 13C Metabolic Flux Analysis | Clarity Bio Systems [claritybiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 20. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 21. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]

- 23. researchgate.net [researchgate.net]

- 24. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 25. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 28. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Purine Salvage Pathway with Isotopic Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purine salvage pathway, its critical role in cellular metabolism, and the application of isotopic tracers for its quantitative exploration. It is designed to be a valuable resource for researchers in academia and industry, particularly those involved in metabolic research and drug discovery targeting this essential pathway.

Introduction to Purine Metabolism: De Novo Synthesis vs. Salvage

Purine nucleotides, the building blocks of DNA and RNA, are essential for cell proliferation, signaling, and energy homeostasis.[1] Cells have two primary pathways to acquire these vital molecules: the de novo synthesis pathway and the purine salvage pathway.

-

De Novo Purine Synthesis: This is a metabolically expensive process that builds purine rings from simpler precursors like amino acids (glutamine, glycine, aspartate), bicarbonate, and one-carbon units from the folate cycle.[2][3] This pathway is particularly active in rapidly proliferating cells, such as cancer cells, to meet the high demand for nucleotides.[1][4]

-

Purine Salvage Pathway: This pathway is an energy-efficient recycling mechanism that re-utilizes pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, inosine, guanosine) to synthesize nucleotides. This process is crucial for tissues with limited or no de novo synthesis capacity and plays a significant role in maintaining the purine nucleotide pool in both normal and cancerous tissues.[1]

The interplay between these two pathways is a tightly regulated process, and understanding their relative contributions in different physiological and pathological states is a key area of research. Isotopic tracers provide a powerful tool to dissect these metabolic fluxes in detail.

The Purine Salvage Pathway: Key Enzymes and Reactions

The purine salvage pathway primarily relies on two key enzymes:

-

Hypoxanthine-guanine phosphoribosyltransferase (HPRT1): This enzyme catalyzes the conversion of hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[5]

-

Adenine phosphoribosyltransferase (APRT): This enzyme converts adenine to adenosine monophosphate (AMP), also utilizing PRPP.[6]

These newly synthesized mononucleotides can then be phosphorylated to their di- and triphosphate forms for incorporation into nucleic acids or to serve as energy currency.

Regulation of Purine Metabolism by the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and metabolism, and it plays a crucial role in coordinating purine synthesis with nutrient availability.[2] mTOR complex 1 (mTORC1) promotes de novo purine synthesis by several mechanisms:

-

Increasing Precursor Availability: mTORC1 enhances the uptake of glucose and its flux through the pentose phosphate pathway, which generates PRPP, a key substrate for both de novo and salvage pathways.[2] It also stimulates the mitochondrial tetrahydrofolate cycle to produce one-carbon units necessary for de novo synthesis.[2]

-

Transcriptional Regulation: mTORC1 can activate transcription factors like ATF4, which upregulate the expression of enzymes involved in de novo purine synthesis.[2]

-

Purinosome Formation: mTORC1 signaling has been linked to the formation of purinosomes, which are multi-enzyme complexes that are thought to enhance the efficiency of the de novo pathway.[2]

Conversely, the cellular purine status also signals back to regulate mTORC1 activity. Depletion of purine nucleotides, particularly adenylates, leads to the inhibition of mTORC1 signaling, creating a feedback loop that balances nucleotide supply and demand.[7][8] This sensing mechanism is dependent on the TSC complex and the small GTPase Rheb.[7]

Isotopic Tracers for Studying the Purine Salvage Pathway

Stable isotope tracers, such as those containing ¹³C or ¹⁵N, are invaluable tools for elucidating the dynamics of metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby quantifying the flux through a specific pathway.

Experimental Workflow

A typical workflow for an isotopic tracer study of the purine salvage pathway involves the following steps:

Common Isotopic Tracers

The choice of isotopic tracer is critical for specifically probing the purine salvage pathway versus the de novo synthesis pathway.

| Isotopic Tracer | Pathway Probed | Rationale |

| [U-¹³C₅]-Adenine | Purine Salvage (APRT) | Labeled adenine is directly incorporated into the AMP pool via APRT. |

| [U-¹³C₅]-Guanine | Purine Salvage (HPRT1) | Labeled guanine is directly incorporated into the GMP pool via HPRT1. |

| [U-¹³C₅]-Hypoxanthine | Purine Salvage (HPRT1) | Labeled hypoxanthine is directly incorporated into the IMP pool via HPRT1. |

| [U-¹³C₅, ¹⁵N₄]-Inosine | Purine Salvage | Labeled inosine can be converted to hypoxanthine and then salvaged by HPRT1. |

| [amide-¹⁵N]-Glutamine | De Novo Synthesis | The amide nitrogen of glutamine is a key precursor for the purine ring in the de novo pathway. |

| [U-¹³C₅]-Glutamine | De Novo Synthesis | The carbon backbone of glutamine contributes to the purine ring structure. |

| [¹³C]-Glucose | De Novo & Salvage (PRPP) | Labeled glucose contributes to the ribose moiety of PRPP, a substrate for both pathways. |

Experimental Protocols

LC-MS/MS-Based Metabolomics for Purine Analysis

5.1.1. Metabolite Extraction from Adherent Cells

-

Cell Culture and Labeling: Plate cells in 6-well plates and allow them to reach the desired confluency. For labeling, replace the culture medium with a medium containing the desired isotopic tracer and incubate for a time course determined by the experimental goals (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching and Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining tracer and quench metabolic activity.

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization and Clarification: Vortex the tubes vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

A robust method for the separation and detection of purine metabolites can be achieved using an ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (IP-RP-LC-MS/MS).[9]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 100 mm).[9]

-

Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 1.25 mM dibutylamine acetate (DBAA)) and a buffer (e.g., 10 mM ammonium formate), adjusted to a specific pH (e.g., 5.2 with formic acid).[9]

-

Mobile Phase B: An organic solvent mixture containing the same ion-pairing agent and buffer (e.g., 1.25 mM DBAA and 10 mM ammonium formate in 90% acetonitrile).[9]

-

Gradient: A gradient elution profile is used to separate the polar purine metabolites.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to detect a wide range of purine metabolites.[9]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific purine isotopologues. The precursor and product ion pairs for each metabolite and its labeled counterparts need to be optimized.[9]

-

Carbon Isotope Imaging and Spectral Tracing (CIIST) with Raman Spectroscopy

CIIST is a non-destructive imaging technique that can visualize the incorporation of carbon isotopes into purines at the single-cell level.[10]

5.2.1. Cell Preparation and Labeling

-

Initial Culture: Grow microbial cells (e.g., E. coli or S. cerevisiae) in a minimal medium with a ¹³C-labeled carbon source (e.g., [U-¹³C₆]-glucose) as the sole carbon source until the cellular components are fully labeled with ¹³C.[10]

-

Salvage Pathway Analysis: Transfer the ¹³C-labeled cells to a medium containing a ¹²C carbon source (e.g., ¹²C-glucose) supplemented with unlabeled purine bases or nucleosides.[10]

5.2.2. Raman Spectroscopy and Imaging

-

Instrumentation: A confocal Raman spectrometer equipped with a laser (e.g., 532 nm) is used for analysis.[10]

-

Spectral Acquisition: Acquire Raman spectra from single cells over a time course. The incorporation of ¹²C from the salvaged purines will result in a shift in the Raman peaks corresponding to purine molecules.[10]

-

Data Processing and Imaging: The raw spectral data is preprocessed (e.g., smoothing, baseline correction). Hyperspectral Raman images can then be generated to visualize the spatial distribution of ¹²C- and ¹³C-labeled purines within the cell.[10]

Data Presentation and Analysis

Quantitative Data Tables

The following tables summarize representative quantitative data from isotopic tracer studies of the purine salvage pathway.

Table 1: Isotopic Enrichment of Purine Nucleotides in Mouse Tissues after Infusion with Labeled Precursors

| Tissue | Tracer | Labeled AMP (%) | Labeled GMP (%) | Labeled IMP (%) | Reference |

| Liver | [¹⁵N₅]-Adenine | ~5 | <1 | ~2 | [1] |

| [¹⁵N₄]-Inosine | <1 | ~2 | ~5 | [1] | |

| Kidney | [¹⁵N₅]-Adenine | ~10 | <1 | ~5 | [1] |

| [¹⁵N₄]-Inosine | ~2 | ~15 | ~20 | [1] | |

| Spleen | [¹⁵N₅]-Adenine | ~15 | <1 | ~8 | [1] |

| [¹⁵N₄]-Inosine | ~5 | ~5 | ~10 | [1] | |

| Lung | [¹⁵N₅]-Adenine | ~8 | <1 | ~4 | [1] |

| [¹⁵N₄]-Inosine | ~10 | ~2 | ~8 | [1] |

Table 2: De Novo Purine Synthesis Flux in HeLa Cells

| Culture Condition | IMP Synthesis Rate (relative to control) | AMP Synthesis Rate (relative to control) | GMP Synthesis Rate (relative to control) | Reference |

| Purine-depleted | ~1.5-fold increase | ~1.7-fold increase | ~1.2-fold increase | [11] |

| Purine-rich (control) | 1.0 | 1.0 | 1.0 | [11] |

Table 3: Kinetic Parameters of Purine Salvage Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Organism | Reference |

| HPRT1 | Hypoxanthine | 1.8 - 12 | 70 - 150 | Human | [12] |

| Guanine | 3 - 25 | 60 - 130 | Human | [12] | |

| PRPP | 5 - 50 | - | Human | [12] | |

| APRT | Adenine | 1 - 5 | 15 - 30 | Human | [13] |

| PRPP | 10 - 60 | - | Human | [13] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, etc.).

Applications in Drug Development

The reliance of certain cancers on the purine salvage pathway presents a promising therapeutic window. By understanding the metabolic fluxes through this pathway in cancer cells versus normal cells, researchers can identify novel drug targets. For example, inhibitors of HPRT1 or APRT could selectively starve cancer cells of essential nucleotides, leading to cell death or growth arrest. Isotopic tracer studies are crucial for:

-

Target Validation: Confirming the activity and importance of the purine salvage pathway in specific cancer types.

-

Pharmacodynamic Biomarker Development: Using isotopic tracers to measure the on-target effect of a drug by quantifying the inhibition of flux through the salvage pathway.

-

Understanding Resistance Mechanisms: Investigating how cancer cells might adapt their purine metabolism to overcome treatment with drugs targeting the de novo pathway, for instance, by upregulating the salvage pathway.

Conclusion

The purine salvage pathway is a critical component of cellular metabolism, and its dysregulation is implicated in various diseases, including cancer. The use of isotopic tracers, coupled with advanced analytical techniques like LC-MS/MS and Raman spectroscopy, provides an unparalleled ability to quantitatively dissect the intricate network of purine metabolism. This in-depth understanding is essential for the development of novel therapeutic strategies that target the metabolic vulnerabilities of diseased cells. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust isotopic tracer studies to explore the fascinating and therapeutically relevant world of purine salvage.

References

- 1. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PAICS-Driven Purine Biosynthesis and Its Prognostic Implications in Lung Adenocarcinoma: A Novel Risk Stratification Model and Therapeutic Insights [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. themoonlight.io [themoonlight.io]

- 11. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 13. 1 Introduction [arxiv.org]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Metabolic Flux Analysis with Stable Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic flux analysis (MFA) using stable isotope-labeled compounds, a powerful technique to quantify the rates of metabolic reactions within a cell. Understanding the intricate network of cellular metabolism is paramount in various fields, from basic biological research to the development of novel therapeutics. By tracing the journey of stable isotopes through metabolic pathways, researchers can gain unprecedented insights into cellular physiology and identify dysregulated metabolic networks that are hallmarks of diseases like cancer.

Core Concepts: Understanding the Flow of Metabolism

Metabolic flux analysis is a quantitative discipline that measures the in vivo rates (fluxes) of metabolic pathways.[1] Unlike metabolomics, which provides a snapshot of metabolite concentrations, MFA offers a dynamic view of how cells process nutrients and convert them into energy and biomass.[2] The fundamental principle involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system.[3] As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), we can mathematically deduce the rates of the reactions that produced them.[1][2]

This technique is particularly valuable in drug development for identifying and validating novel drug targets. By understanding the metabolic dependencies of diseased cells, researchers can design drugs that specifically inhibit key enzymes in these pathways, effectively starving the cells or inducing cell death.[4]

The Experimental Workflow: A Step-by-Step Approach

A typical ¹³C-metabolic flux analysis experiment involves a series of well-defined steps, from initial experimental design to the final data interpretation. Careful execution of each step is critical for obtaining accurate and reproducible results.[5]

Experimental Protocols

This protocol is a generalized procedure for labeling cultured mammalian cells with ¹³C-glucose.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM) lacking glucose

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed approximately 200,000 cells per well in a 6-well plate and allow them to attach and grow overnight in their standard culture medium.[6]

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose (e.g., 25 mM) and dFBS (e.g., 10%).[7] The use of dialyzed FBS is crucial to minimize the introduction of unlabeled glucose and other small molecules.

-

Initiation of Labeling: The following day, aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed labeling medium.[8]

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling is critical and depends on the pathways of interest; central metabolic pathways like glycolysis may reach isotopic steady state within hours, while pathways for biomass synthesis may take longer.[6][8] It is recommended to perform a time-course experiment to determine the optimal labeling time for the specific cell line and pathways under investigation.

Rapidly quenching metabolic activity and efficiently extracting metabolites are critical for preserving the in vivo metabolic state of the cells.

Materials:

-

Cold methanol (-80°C)

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: To halt metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a sufficient volume of cold methanol (-80°C) to each well to cover the cells.[8]

-

Cell Lysis and Collection: Place the culture plate on a bed of dry ice and use a cell scraper to detach the cells in the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction: The extraction process can be enhanced by freeze-thaw cycles or sonication. For a biphasic extraction to separate polar and nonpolar metabolites, a mixture of methanol, chloroform, and water is often used.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[9]

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. For biphasic extractions, the upper aqueous phase will contain polar metabolites, and the lower organic phase will contain lipids.

-

Drying and Storage: The extracted metabolites are typically dried under a vacuum or nitrogen stream and stored at -80°C until analysis.[8]

The isotopic labeling patterns of the extracted metabolites are measured using either liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

LC-MS Sample Preparation:

-

Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method, often a mixture of water and an organic solvent like acetonitrile or methanol.[10]

-

Internal Standards: It is good practice to add internal standards to the samples to control for variations in sample preparation and instrument response.[9]

-

Filtration: Centrifuge the reconstituted samples to remove any particulate matter before transferring the supernatant to autosampler vials for LC-MS analysis.

NMR Sample Preparation:

-

Reconstitution: Dissolve the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[11]

-

pH Adjustment: Adjust the pH of the sample to a specific value (e.g., 7.0) to ensure consistent chemical shifts for pH-sensitive metabolites.

-

Transfer to NMR Tube: Transfer the final solution to an NMR tube for analysis.

Data Presentation: Quantitative Flux Maps

The primary output of an MFA study is a quantitative flux map, which illustrates the rates of metabolic reactions throughout a network. These fluxes are typically normalized to a specific cellular uptake rate, such as the glucose uptake rate. Below are tables summarizing representative metabolic flux data comparing cancer cells to normal cells, highlighting the metabolic reprogramming that is a hallmark of cancer.

Table 1: Central Carbon Metabolism Fluxes in Cancer vs. Normal Cells

| Metabolic Flux (relative to Glucose Uptake Rate of 100) | Normal Cells | Cancer Cells |

| Glycolysis | ||

| Glucose Uptake | 100 | 100 |

| Lactate Secretion | 10 | 85 |

| Pentose Phosphate Pathway | ||

| G6P -> R5P (Oxidative) | 15 | 30 |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA (PDH) | 70 | 10 |

| Glutamine -> α-Ketoglutarate | 20 | 60 |

| Citrate -> Acetyl-CoA (ACLY) | 5 | 25 |

Note: These are representative values compiled from multiple studies and may vary depending on the specific cell types and experimental conditions.[4][12][13]

Table 2: Key Anaplerotic and Biosynthetic Fluxes

| Metabolic Flux (relative to Glucose Uptake Rate of 100) | Normal Cells | Cancer Cells |

| Pyruvate -> Oxaloacetate (PC) | 5 | 15 |

| Glutamate -> Proline | 2 | 10 |

| Serine Synthesis from Glycolysis | 8 | 20 |

| Fatty Acid Synthesis from Citrate | 5 | 25 |

Note: These values illustrate the increased reliance of cancer cells on anaplerotic reactions to replenish TCA cycle intermediates and on biosynthetic pathways to support rapid proliferation.[14][15]

Mandatory Visualizations: Mapping the Metabolic Landscape

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships between different cellular processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key metabolic networks and the logical flow of MFA.

Experimental and Data Analysis Workflow

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 9. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

The Role of Hypoxanthine-¹³C₅ in Nucleotide Biosynthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Hypoxanthine-¹³C₅ in the study of nucleotide biosynthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing experiments focused on the purine salvage pathway. This document outlines the core principles, experimental protocols, data interpretation, and visualization techniques integral to leveraging Hypoxanthine-¹³C₅ as a powerful tool in metabolic research.

Introduction: De Novo Synthesis vs. The Purine Salvage Pathway

Purine nucleotides, the fundamental building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.

-

De Novo Synthesis: This pathway constructs purine rings from simpler precursors, such as amino acids, bicarbonate, and formate. It is an energy-intensive process essential for cell proliferation.

-

Purine Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) from the degradation of nucleic acids to regenerate nucleotides. It is a more energy-efficient route for maintaining the nucleotide pool.

Hypoxanthine is a key intermediate in the purine salvage pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine and guanine to inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively. IMP can then be converted to adenosine monophosphate (AMP). Understanding the flux through this pathway is critical in various research areas, including cancer metabolism, immunology, and the development of therapeutics targeting nucleotide synthesis.

Hypoxanthine-¹³C₅ is a stable isotope-labeled analog of hypoxanthine where all five carbon atoms are replaced with the ¹³C isotope. When introduced into a biological system, it acts as a tracer, allowing for the precise tracking of its incorporation into downstream metabolites of the purine salvage pathway, such as AMP, ADP, and ATP. By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can quantify the activity of the salvage pathway relative to the de novo pathway.

Core Concepts of ¹³C-Labeling in Metabolomics

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes. The core principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites. The mass isotopologue distribution (MID) of these metabolites, which is the relative abundance of different isotopologues (molecules that differ only in their isotopic composition), is then measured by mass spectrometry. This information can be used to determine the relative contributions of different pathways to the synthesis of a particular metabolite.

In the context of this guide, Hypoxanthine-¹³³C₅ serves as the labeled substrate to specifically probe the purine salvage pathway. The incorporation of all five ¹³C atoms from Hypoxanthine-¹³C₅ into IMP, and subsequently into AMP, ADP, and ATP, results in a +5 Dalton mass shift in these molecules (M+5). This distinct mass signature allows for the differentiation of nucleotides synthesized via the salvage pathway from those produced through the de novo pathway.

Data Presentation: Quantitative Analysis of Hypoxanthine-¹³C₅ Incorporation

| Parameter | Normoxic Condition | Post-ischemic Condition | Reference |

| ATP Synthesis Rate (nmol/min/g dry wt) | 0.4 | 0.8 | [1] |

| GTP Synthesis Rate (nmol/min/g dry wt) | 0.1 | 0.2 | [1] |

| ATP Synthesis with D-Ribose (nmol/min/g dry wt) | 1.1 | >1.1 | [1] |

| GTP Synthesis with D-Ribose (nmol/min/g dry wt) | 0.5 | >0.5 | [1] |

| Table 1: Incorporation of [8-¹⁴C]hypoxanthine into ATP and GTP in isolated perfused rat hearts. This study demonstrates the doubling of purine salvage activity after ischemia. |

| Time Point | Intracellular ATP (M+9) Level (Relative Abundance) | Reference |

| 0 hours | ~0 | [2] |

| 2 hours | ~0.05 | [2] |

| 6 hours | ~0.15 | [2] |

| Table 2: Relative intracellular levels of ATP (M+9) derived from [¹³C₅,¹⁵N₄]-hypoxanthine in HPRT1-expressing DMS273 cells. This data illustrates the time-dependent incorporation of labeled hypoxanthine into the ATP pool via the salvage pathway. |

| Condition | ¹³C₅-Hypoxanthine Consumption (Relative) | ¹³C₅-Urate Production (Relative) | Reference | | :--- | :--- | :--- | | Normal Diet Hepatocytes | Lower | Lower |[3] | | High-Fat Diet Hepatocytes | Higher | Higher |[3] | Table 3: Relative consumption of ¹³C₅-hypoxanthine and production of ¹³C₅-urate in primary mouse hepatocytes. This indicates increased purine salvage and catabolism in the context of a high-fat diet.

Experimental Protocols

Cell Culture and Labeling with Hypoxanthine-¹³C₅

This protocol provides a general guideline for labeling adherent mammalian cells with Hypoxanthine-¹³C₅. Optimization may be required for different cell lines and experimental conditions.

Materials:

-